FABP4/5 Dual Inhibitor Target Class Assignment: Patent-Defined but Unquantified
4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is encompassed by the Markush structure of Formula (I) in Roche patent US 9,353,102 B2, where the genus is explicitly defined as FABP4 and/or FABP5 inhibitors, particularly dual FABP4/5 inhibitors [1]. The compound appears in the patent's chemical compound listing as a specifically synthesized example, confirming its inclusion in the claimed therapeutic class [1]. However, no quantitative potency data (IC₅₀, Kᵢ, or Kd values) against FABP4, FABP5, or any other target is provided within the patent document itself, and no subsequent peer-reviewed publication reporting such data has been identified [1]. Comparative differentiation against known FABP4 inhibitors such as BMS309403 (FABP4-selective, IC₅₀ reported as <1 µM in displacement assays) or FABP5-selective ligands cannot be quantified for this specific compound at present [1].
| Evidence Dimension | Target class assignment (FABP4/5 inhibitor) and isoform selectivity profile |
|---|---|
| Target Compound Data | Claimed as FABP4 and/or FABP5 inhibitor per patent genus; quantitative potency data not publicly disclosed |
| Comparator Or Baseline | BMS309403 (FABP4-selective inhibitor): IC₅₀ <1 µM in FABP4 displacement assays; FABP5-selective ligands from non-Roche series: varying selectivity ratios |
| Quantified Difference | Cannot be calculated: target compound potency undisclosed |
| Conditions | No publicly accessible assay data available for the target compound as of 2026 |
Why This Matters
Without disclosed potency and selectivity data, 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide cannot be quantitatively compared to any known FABP4 or FABP5 inhibitor for procurement or scientific selection purposes.
- [1] Kuehne, H., Kuhn, B., Ceccarelli, S.M., Obst Sander, U., Richter, H., Neidhart, W., Buettelmann, B. (Hoffmann-La Roche Inc.). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102 B2. Granted May 31, 2016. View Source
